1-Phenyl-imidazo[1,5-A]pyridine-3-carboxylic acid ethyl ester
Description
1-Phenyl-imidazo[1,5-a]pyridine-3-carboxylic acid ethyl ester is a bicyclic heteroaromatic compound featuring an imidazo[1,5-a]pyridine core substituted with a phenyl group at the 1-position and an ethyl ester at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves regioselective cyclization reactions, as evidenced by the formation of related imidazopyridine esters via ethoxymethylene-containing precursors .
Properties
IUPAC Name |
ethyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)15-17-14(12-8-4-3-5-9-12)13-10-6-7-11-18(13)15/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNMAQFAGJUEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C2N1C=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201226932 | |
| Record name | Ethyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201226932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-81-3 | |
| Record name | Ethyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201226932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-imidazo[1,5-A]pyridine-3-carboxylic acid ethyl ester typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone under basic conditions, followed by cyclization to form the imidazo[1,5-A]pyridine core . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-imidazo[1,5-A]pyridine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
1-Phenyl-imidazo[1,5-A]pyridine-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral, antimicrobial, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of optoelectronic devices, sensors, and imaging agents
Mechanism of Action
The mechanism of action of 1-Phenyl-imidazo[1,5-A]pyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets may vary depending on the specific application, but common targets include kinases and other regulatory proteins involved in cell signaling .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine Derivatives
Compounds such as imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester (e.g., 5-chloro and 5-methoxy derivatives) share the imidazopyridine backbone but differ in ring fusion positions and substituent effects. For instance:
- 5-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester (CAS 885271-51-2) exhibits enhanced electrophilicity due to the electron-withdrawing chloro group, facilitating nucleophilic substitutions .
- 5-Methoxy-imidazo[1,2-a]pyridine-3-carboxylate (CAS 2117388-70-0) demonstrates increased electron density at the aromatic core, altering reactivity in coupling reactions .
Key Difference : The [1,5-a] vs. [1,2-a] ring fusion in the target compound affects π-conjugation and steric accessibility, impacting binding affinity in drug design .
Pyrazolo[1,5-a]pyridine Derivatives
Pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (CAS 16205-44-0) replaces the imidazole ring with a pyrazole, modifying hydrogen-bonding capabilities. Substituted variants include:
- 5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (CAS 885276-93-7), where bromine enhances halogen bonding in protein-ligand interactions .
- 2-Methyl-pyrazolo[1,5-a]pyridine-3-carboxylate , which increases lipophilicity (logP) compared to the phenyl-substituted imidazo analog .
Substituent Effects
Phenyl vs. Alkyl/Aryl Groups
- 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid (CAS 1780609-26-8) uses a CF₃ group for metabolic stability and improved bioavailability via reduced oxidative metabolism .
Key Difference : Phenyl groups favor hydrophobic interactions, while electron-withdrawing substituents (e.g., CF₃) enhance acidity (pKa ~4.4 for methoxy analogs vs. ~3.8 for CF₃ derivatives).
Ester Hydrolysis and Stability
- The ethyl ester in 1-Phenyl-imidazo[1,5-a]pyridine-3-carboxylic acid ethyl ester undergoes alkaline hydrolysis to the carboxylic acid, a critical step in prodrug activation. However, competing decarboxylation occurs in acidic conditions, limiting stability .
- Ethyl pyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate exhibits rapid decarboxylation under both acidic and alkaline conditions, highlighting the thieno ring’s destabilizing effect .
Key Difference: The imidazo[1,5-a]pyridine core in the target compound offers moderate stability compared to more labile thieno-fused systems.
Biological Activity
Overview
1-Phenyl-imidazo[1,5-A]pyridine-3-carboxylic acid ethyl ester (CAS No. 885276-81-3) is a compound that belongs to the imidazopyridine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Molecular Formula : C16H14N2O2
- Molecular Weight : 266.29 g/mol
- CAS Number : 885276-81-3
Biological Activities
The biological activities of imidazopyridine derivatives, including this compound, have been extensively studied. The following are notable activities associated with this compound:
- Anticancer Activity : Research indicates that imidazopyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. The IC50 values for these compounds often fall within the micromolar range, indicating their potential as anticancer agents .
- Antimicrobial Properties : Compounds in this class have demonstrated activity against a range of pathogens, including bacteria and fungi. For instance, certain derivatives have shown efficacy against resistant strains of bacteria, making them candidates for further development in antimicrobial therapies .
- Antiviral Activity : Some studies suggest that imidazopyridine derivatives possess antiviral properties, potentially inhibiting viral replication through various mechanisms .
- Anti-inflammatory Effects : The anti-inflammatory properties of these compounds have been linked to their ability to modulate cytokine production and inhibit inflammatory pathways, offering therapeutic potential for inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings include:
- Functional Groups : The presence of electron-donating or electron-withdrawing groups on the phenyl ring significantly affects the compound's potency and selectivity against specific targets.
- Substituent Positioning : The position of substituents on the imidazopyridine core can enhance or diminish biological activity. For example, modifications at the 2 or 4 positions often lead to improved anticancer activity due to better interaction with biological targets .
| Substituent Position | Biological Activity Impact |
|---|---|
| 2-position | Increased cytotoxicity against cancer cells |
| 4-position | Enhanced antimicrobial properties |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antiproliferative Activity : A study focused on a series of imidazopyridine derivatives found that those with hydroxyl (-OH) groups exhibited lower IC50 values against HeLa and MCF-7 cell lines, suggesting that these groups enhance antiproliferative effects .
- Antimicrobial Screening : Another research effort evaluated a range of imidazopyridine derivatives for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds with specific substitutions demonstrated significant inhibition zones in agar diffusion assays .
- In Vivo Efficacy : In animal models, certain derivatives showed promising results in reducing tumor growth and improving survival rates compared to controls, indicating potential for clinical application in oncology settings .
Q & A
Q. What are the most efficient synthetic routes for 1-Phenyl-imidazo[1,5-A]pyridine-3-carboxylic acid ethyl ester, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via multicomponent reactions (MCRs) or one-pot strategies. For example, a three-component reaction involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in water at room temperature yields derivatives with >80% efficiency (piperidine catalyst, 0.3 mmol) . Key parameters include:
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
Methodological Answer:
- NMR : Focus on imidazo[1,5-A]pyridine core protons (δ 7.5–9.0 ppm for aromatic protons) and ethyl ester signals (δ 1.2–1.4 ppm for CH3, δ 4.2–4.4 ppm for CH2) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 279.1 for C17H15N2O2) and fragmentation patterns .
- IR : Carboxylic ester C=O stretch at ~1700–1750 cm⁻¹ .
Q. How should researchers handle safety and waste disposal for this compound during synthesis?
Methodological Answer:
- Storage : Keep in airtight containers away from moisture.
- Waste : Segregate organic solvents and intermediates; neutralize acidic residues before disposal. Professional waste management is mandatory for imidazo-pyridine derivatives due to potential environmental toxicity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or reaction path searches) optimize reaction mechanisms for synthesizing derivatives?
Methodological Answer: Quantum chemical calculations (e.g., Gaussian or ORCA) predict transition states and intermediates. For example:
- Reaction Path Search : Identify low-energy pathways for cyclization steps using M06-2X/6-31G(d) level theory .
- Solvent Effects : COSMO-RS models simulate water’s role in stabilizing intermediates .
- Data Integration : Machine learning (e.g., random forests) prioritizes experimental conditions from computed descriptors .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., conflicting IC50 values)?
Methodological Answer:
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinase inhibition) and control compounds.
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance activity in malaria studies) .
- Meta-Analysis : Cross-reference datasets from PubMed and ChEMBL to identify outliers .
Q. How do structural modifications (e.g., substituent variation) impact physicochemical properties like solubility or logP?
Methodological Answer:
- Substituent Screening : Replace the ethyl ester with methyl or tert-butyl groups to alter logP (e.g., logP decreases by 0.5 with methyl substitution) .
- Co-crystallization : X-ray diffraction reveals how bulky substituents disrupt crystal packing, improving solubility .
Q. What experimental design principles minimize trial-and-error in optimizing reaction scalability?
Methodological Answer:
- DoE (Design of Experiments) : Use fractional factorial designs to test variables (e.g., catalyst loading, temperature) with ≤12 experiments .
- Response Surface Methodology (RSM) : Model nonlinear relationships between parameters (e.g., yield vs. stirring rate) .
- Scale-Up Criteria : Maintain Reynolds number similarity during reactor transition (lab to pilot plant) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
